An In-Depth Technical Guide to 4-(Hydroxymethyl)-N-methylbenzamide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-(Hydroxymethyl)-N-methylbenzamide: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-N-methylbenzamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. Due to the limited availability of specific data for this compound, this guide leverages established chemical principles and data from structurally analogous compounds to present a scientifically grounded resource for researchers. The guide details the physicochemical properties, a plausible synthetic route, and predicted analytical characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, potential applications in drug discovery and other fields are discussed, drawing parallels with the known activities of related benzamide derivatives.
Introduction
Benzamide and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The substitution pattern on the aromatic ring and the amide nitrogen significantly influences the biological activity of these molecules. 4-(Hydroxymethyl)-N-methylbenzamide (CAS No. 251988-35-9) is a member of this family, incorporating both a hydroxymethyl group and an N-methyl amide functionality. These features offer potential sites for further chemical modification and interaction with biological targets.
This guide aims to provide a detailed technical resource on 4-(Hydroxymethyl)-N-methylbenzamide. Given the current scarcity of published data specific to this molecule, we will employ a predictive approach based on the known chemistry of its constituent functional groups and closely related analogs. This document will serve as a valuable starting point for researchers interested in the synthesis, characterization, and exploration of the potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Hydroxymethyl)-N-methylbenzamide is presented in Table 1.
| Property | Value | Source/Method |
| CAS Number | 251988-35-9 | BLD Pharm |
| Molecular Formula | C₉H₁₁NO₂ | Calculated |
| Molecular Weight | 165.19 g/mol | BLD Pharm |
| Appearance | Predicted: White to off-white solid | Analogy to similar benzamides |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Analogy to similar benzamides |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Table 1: Physicochemical Properties of 4-(Hydroxymethyl)-N-methylbenzamide
Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide
Proposed Synthetic Workflow
The synthesis can be envisioned in two primary steps: the activation of the carboxylic acid and the subsequent reaction with methylamine.
Figure 1: Proposed Synthesis Workflow for 4-(Hydroxymethyl)-N-methylbenzamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formation of 4-(Hydroxymethyl)benzoyl Chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)benzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(hydroxymethyl)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide
-
Dissolve the crude 4-(hydroxymethyl)benzoyl chloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a separate flask cooled in an ice bath.
-
Slowly add a solution of methylamine (e.g., a 40% aqueous solution or a solution in THF) (2-3 equivalents) to the stirred solution of the acyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Structural Elucidation and Analytical Methods
The structural confirmation and purity assessment of the synthesized 4-(Hydroxymethyl)-N-methylbenzamide would rely on a combination of spectroscopic and chromatographic techniques.
Predicted Spectroscopic Data
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the N-methyl protons, and the amide proton.
-
Aromatic protons: Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the para-substituted benzene ring.
-
Benzylic protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.[1]
-
N-methyl protons (-NHCH₃): A singlet or a doublet (if coupled to the amide proton) around δ 2.8-3.0 ppm.
-
Amide proton (-NH-): A broad singlet or a quartet (if coupled to the N-methyl protons) in the region of δ 5.5-8.5 ppm.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3]
-
O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.[4][5]
-
N-H stretch (secondary amide): A moderate to sharp band around 3300-3500 cm⁻¹.[6]
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=O stretch (amide I band): A strong absorption band around 1630-1680 cm⁻¹.[6][7]
-
N-H bend (amide II band): A band in the region of 1510-1570 cm⁻¹.[7]
-
C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹.[8]
4.1.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the N-methyl group, the loss of the hydroxymethyl group, and cleavage of the amide bond.[9][10][11] Expected fragments include:
-
m/z = 134: Loss of the methylamino group (-NHCH₃).
-
m/z = 135: Loss of the hydroxymethyl radical (-CH₂OH).
-
m/z = 106: Benzoyl cation fragment.
-
m/z = 77: Phenyl cation fragment.
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the purification and analysis of 4-(Hydroxymethyl)-N-methylbenzamide. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would likely provide good separation and resolution.
Potential Applications and Research Directions
The structural features of 4-(Hydroxymethyl)-N-methylbenzamide suggest several potential areas of application, primarily in drug discovery and materials science.
-
Drug Discovery: Benzamide derivatives are known to exhibit a wide range of biological activities.[12][13] The presence of the hydroxymethyl group provides a handle for further derivatization, allowing for the creation of a library of compounds for screening against various biological targets. This could include exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent.[13][14]
-
Materials Science: The ability of the amide and hydroxyl groups to participate in hydrogen bonding suggests that this molecule could be a useful building block for the synthesis of polymers and supramolecular assemblies with specific properties.
-
Chemical Biology: The compound could be used as a scaffold for the development of chemical probes to study biological processes.
Further research is required to synthesize and characterize 4-(Hydroxymethyl)-N-methylbenzamide and to evaluate its biological and material properties.
Safety Information
Specific safety data for 4-(Hydroxymethyl)-N-methylbenzamide is not available. However, based on the safety profiles of structurally similar compounds such as N-methylbenzamide and benzyl alcohol derivatives, the following general precautions should be taken:[15][16][17][18][19][20][21][22][23]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Assumed to be harmful if swallowed or inhaled, and may cause skin and eye irritation.[24]
A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
4-(Hydroxymethyl)-N-methylbenzamide is a promising scaffold for the development of new molecules with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this technical guide provides a solid foundation for its synthesis, characterization, and exploration of its properties based on established chemical principles and data from analogous structures. It is hoped that this guide will stimulate further research into this and other novel benzamide derivatives.
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